molecular formula C16H25N5O2 B2579377 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one CAS No. 898459-99-9

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2579377
CAS No.: 898459-99-9
M. Wt: 319.409
InChI Key: BTJVVCCHKKUOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a morpholine ring, a pyridazine ring, and a piperazine ring, making it a complex and intriguing molecule for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of the morpholine and pyridazine intermediates. The key steps include:

    Formation of the Morpholine Intermediate: This involves the reaction of diethanolamine with a suitable halogenating agent to form morpholine.

    Synthesis of the Pyridazine Intermediate: This step involves the reaction of hydrazine with a diketone to form the pyridazine ring.

    Coupling of Intermediates: The morpholine and pyridazine intermediates are then coupled with piperazine under specific conditions to form the final compound

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and morpholine rings

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.

    Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which contain the piperazine ring, are used in various therapeutic applications.

Uniqueness

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is unique due to its combination of morpholine, pyridazine, and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-2-3-16(22)21-8-6-19(7-9-21)14-4-5-15(18-17-14)20-10-12-23-13-11-20/h4-5H,2-3,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJVVCCHKKUOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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